N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide
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Overview
Description
N-[5-(METHOXYMETHYL)-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(METHOXYMETHYL)-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and reduces the reaction time.
Transamidation mechanism: This involves the nucleophilic addition of nitrile followed by condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(METHOXYMETHYL)-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-[5-(METHOXYMETHYL)-7-OXO-3H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE has several scientific research applications, including:
- Medicine
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Properties
Molecular Formula |
C9H11N5O3 |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C9H11N5O3/c1-5(15)10-8-12-9-11-6(4-17-2)3-7(16)14(9)13-8/h3H,4H2,1-2H3,(H2,10,11,12,13,15) |
InChI Key |
FNQKLVPLDPYUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=NC(=CC(=O)N2N1)COC |
Origin of Product |
United States |
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